molecular formula C17H14N2OS B15040689 5-(2-Methylbenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one

5-(2-Methylbenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one

Cat. No.: B15040689
M. Wt: 294.4 g/mol
InChI Key: WUUDNVKYHJWRAI-RVDMUPIBSA-N
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Description

5-(2-Methylbenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a thiazolidinone core, which is known for its biological activity and versatility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methylbenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one typically involves the condensation of 2-methylbenzaldehyde with thiosemicarbazide, followed by cyclization. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methylbenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(2-Methylbenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting normal cellular processes. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: A class of compounds with a similar core structure, known for their diverse biological activities.

    Benzylidene derivatives: Compounds with a benzylidene group, often studied for their antimicrobial properties.

Uniqueness

5-(2-Methylbenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity

Properties

Molecular Formula

C17H14N2OS

Molecular Weight

294.4 g/mol

IUPAC Name

(5E)-5-[(2-methylphenyl)methylidene]-2-phenylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H14N2OS/c1-12-7-5-6-8-13(12)11-15-16(20)19-17(21-15)18-14-9-3-2-4-10-14/h2-11H,1H3,(H,18,19,20)/b15-11+

InChI Key

WUUDNVKYHJWRAI-RVDMUPIBSA-N

Isomeric SMILES

CC1=CC=CC=C1/C=C/2\C(=O)NC(=NC3=CC=CC=C3)S2

Canonical SMILES

CC1=CC=CC=C1C=C2C(=O)NC(=NC3=CC=CC=C3)S2

Origin of Product

United States

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